1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)
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Overview
Description
1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a complex organic compound that features a cyclopropane ring linked to two pyrrolidine-2,5-dione moieties through carbonyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with pyrrolidine-2,5-dione derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the carbonyloxy linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Shares the cyclopropane core but lacks the pyrrolidine-2,5-dione moieties.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione structures but different substituents.
Uniqueness
1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) is unique due to its combination of a cyclopropane ring with two pyrrolidine-2,5-dione moieties, providing distinct structural and functional properties that are not found in simpler analogs .
Properties
CAS No. |
184529-91-7 |
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Molecular Formula |
C13H12N2O8 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H12N2O8/c16-7-1-2-8(17)14(7)22-11(20)13(5-6-13)12(21)23-15-9(18)3-4-10(15)19/h1-6H2 |
InChI Key |
LXQLPRBDMSIPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CC2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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